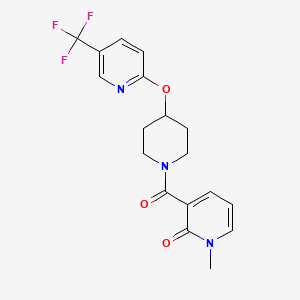

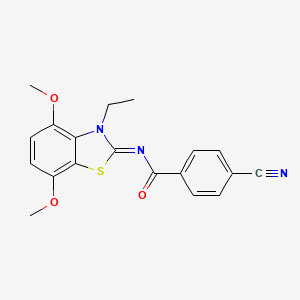

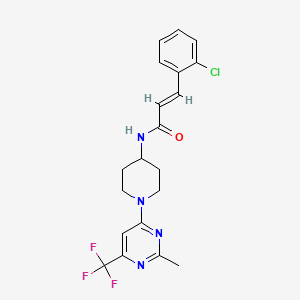

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

The compound is involved in the synthesis of new derivatives that have been evaluated for their anticancer activity. An efficient microwave-assisted one-pot procedure has been developed for the synthesis of polysubstituted 4H-pyran derivatives. These derivatives show potential against various human cancer cell lines, indicating the compound's role in creating new anticancer agents (Hadiyal et al., 2020).

Antiviral Activity

Research on the compound's derivatives reveals significant antiviral activity. A specific derivative demonstrated effectiveness against all tested human rhinovirus serotypes and related picornaviruses. This highlights the compound's utility in developing broad-spectrum antiviral agents (Patick et al., 2005).

Synthesis of Aminopyrroles

The compound is used in synthesizing trifluoromethyl-substituted aminopyrroles based on the 2H-azirine ring expansion strategy. This approach offers a pathway to various derivatives with potential biological activities (Khlebnikov et al., 2018).

Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids

In organic chemistry, derivatives of this compound have been used in synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid. This synthesis process highlights its role in producing important amino acid derivatives (Cal et al., 2012).

Molecular and Crystal Structures

The compound is instrumental in the study of molecular and crystal structures. Its hydroxy derivatives have been used to understand the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Glycine Transporter 1 Inhibitor

A structurally diverse derivative of this compound has been identified as a potent and orally available glycine transporter 1 inhibitor. This discovery is significant in neuroscience and pharmacology, particularly for neurological conditions (Yamamoto et al., 2016).

Antimycobacterial Activity

Certain derivatives have been synthesized and evaluated for their antimycobacterial activity against various Mycobacterium species. This application is particularly relevant in the field of infectious diseases (Kumar et al., 2008).

Antimicrobial Activity

Derivatives containing the piperidine or pyrrolidine ring have been synthesized and found to exhibit strong antimicrobial activity, highlighting the compound's importance in developing new antimicrobial agents (Krolenko et al., 2016).

Synthesis of Thiazolo-Triazolo-Pyridines

New series of thiazolo-triazolo-pyridines were synthesized using derivatives of this compound, and these were screened for their antibacterial and antifungal activity. This application showcases its role in creating new compounds for treating infectious diseases (Suresh et al., 2016).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research has explored the role of derivatives in modulating Orexin-1 receptor mechanisms, particularly in the context of binge eating disorders in rats. This application is significant in understanding and treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name |

1-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-23-8-2-3-14(16(23)25)17(26)24-9-6-13(7-10-24)27-15-5-4-12(11-22-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQICWOGIKOEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2919949.png)

![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)